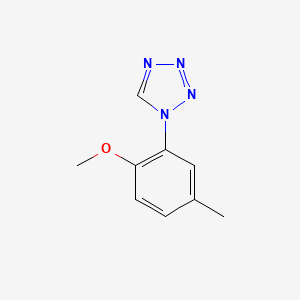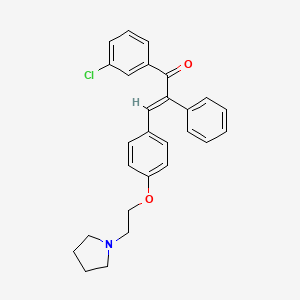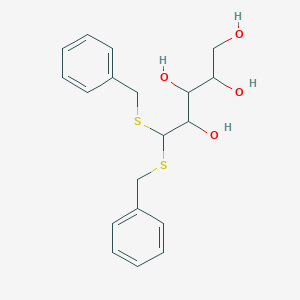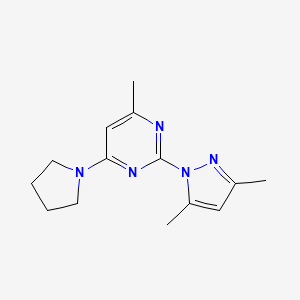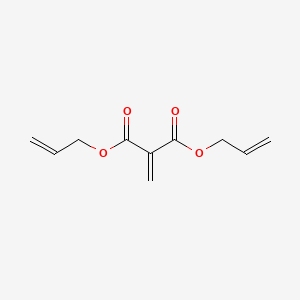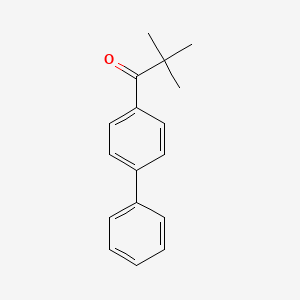
1-Biphenyl-4-yl-2,2-dimethylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Biphenyl-4-yl-2,2-dimethylpropan-1-one is a chemical compound characterized by a central ketone group (C=O) attached to a 2,2-dimethylpropane side chain, with a biphenyl group connected at the 1-position of the ketone . This compound is used in organic synthesis and medicinal chemistry as a building block for creating various pharmaceuticals .
Méthodes De Préparation
The synthesis of 1-Biphenyl-4-yl-2,2-dimethylpropan-1-one typically involves the reaction of biphenyl-4-carboxylic acid with isobutyryl chloride in the presence of a catalyst such as aluminum chloride. The reaction conditions include maintaining a temperature of around 0-5°C and using an inert atmosphere to prevent unwanted side reactions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
1-Biphenyl-4-yl-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone group can be achieved using reagents such as sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion. Major products formed from these reactions include carboxylic acids, alcohols, and substituted biphenyl derivatives .
Applications De Recherche Scientifique
1-Biphenyl-4-yl-2,2-dimethylpropan-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of various drugs and therapeutic agents.
Mécanisme D'action
The mechanism of action of 1-Biphenyl-4-yl-2,2-dimethylpropan-1-one involves its interaction with molecular targets such as enzymes and receptors. The ketone group can form hydrogen bonds with active sites of enzymes, influencing their activity. The biphenyl group can interact with hydrophobic pockets in proteins, affecting their conformation and function . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
1-Biphenyl-4-yl-2,2-dimethylpropan-1-one can be compared with similar compounds such as:
1-([1,1’-Biphenyl]-4-yl)-2,2-dimethylpropan-1-ol: This compound has a hydroxyl group instead of a ketone group, leading to different reactivity and applications.
1-(2-Fluoro-biphenyl-4-yl)-2,2-dimethyl-propan-1-one: The presence of a fluorine atom in the biphenyl group can alter the compound’s electronic properties and reactivity.
The uniqueness of this compound lies in its specific structure, which provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications in synthesis and research .
Propriétés
Numéro CAS |
34546-86-6 |
|---|---|
Formule moléculaire |
C17H18O |
Poids moléculaire |
238.32 g/mol |
Nom IUPAC |
2,2-dimethyl-1-(4-phenylphenyl)propan-1-one |
InChI |
InChI=1S/C17H18O/c1-17(2,3)16(18)15-11-9-14(10-12-15)13-7-5-4-6-8-13/h4-12H,1-3H3 |
Clé InChI |
SCKBQQSADAPAME-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=O)C1=CC=C(C=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


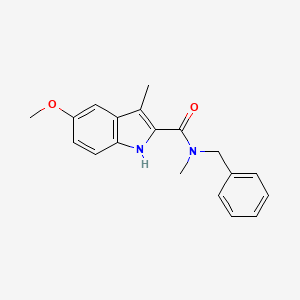
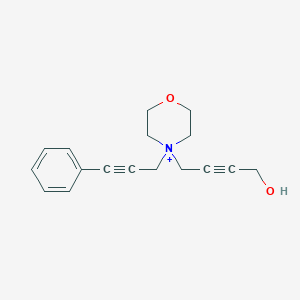
![(2R,7S)-7-hydroxy-2-(hydroxymethyl)-2,7-dimethyl-5-methylidenespiro[1,3-dihydroindene-6,1'-cyclopropane]-4-one](/img/structure/B14159338.png)
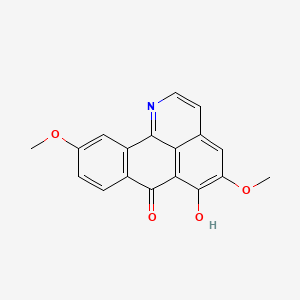
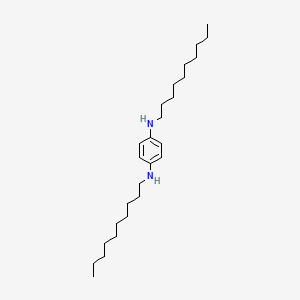
![1-Amino-4-[(4-fluorophenyl)amino]-2-[(2-hydroxyethyl)amino]anthracene-9,10-dione](/img/structure/B14159353.png)
![5-{[5-(dimethylamino)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B14159354.png)
![(4-Methoxyphenyl)[(4-methoxyphenyl)amino]acetonitrile](/img/structure/B14159357.png)
